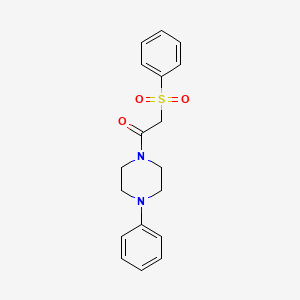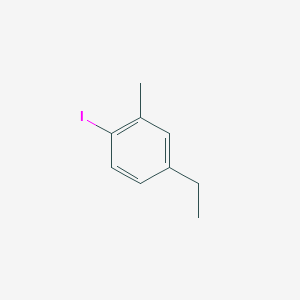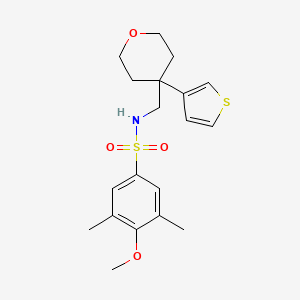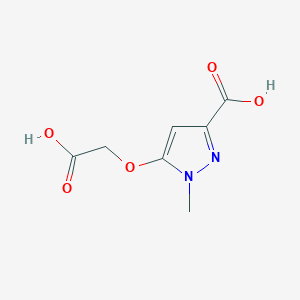
1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone” is a chemical compound. It likely belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of a suitable organic compound with a phenylpiperazine . The exact method would depend on the starting materials and the specific structure of the target molecule.Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the phenylpiperazine group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure. Phenylpiperazines can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure .Aplicaciones Científicas De Investigación
Electrochemical Synthesis
Electrochemical methods have been developed for synthesizing new phenylpiperazine derivatives, including 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone. These methods are environmentally friendly and offer high atom economy, presenting a sustainable approach to creating compounds with potential pharmaceutical applications (Nematollahi & Amani, 2011).
Microwave-Mediated Synthesis
Microwave-assisted synthesis has been employed to efficiently generate benzothiazole- and benzimidazole-based heterocycles from phenylsulfonyl ethanone derivatives. This technique allows for the rapid synthesis of complex molecules that could serve as building blocks for pharmaceuticals (Darweesh et al., 2016).
Antagonistic Properties
Studies have identified novel series of compounds based on the this compound scaffold acting as CCR1 antagonists, which are promising for therapeutic applications due to their potent and selective antagonistic properties (Pennell et al., 2013).
Antioxidant, Antifungal, and Antibacterial Activities
A series of arylsulfonamide-based phenylquinolines, synthesized from phenylsulfonyl ethanone derivatives, have shown promising antioxidant, antifungal, and antibacterial activities. These findings highlight the potential of these compounds in developing new treatments for infections and oxidative stress-related diseases (Kumar & Vijayakumar, 2017).
HIV-1 Replication Inhibition
N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These compounds offer a new avenue for HIV treatment, demonstrating the significance of phenylsulfonyl ethanone derivatives in medicinal chemistry (Che et al., 2015).
Anticancer Activity
Phenylaminosulfanyl-1,4-naphthoquinone derivatives synthesized from phenylsulfonyl ethanone derivatives displayed potent cytotoxic activity against various human cancer cell lines. These compounds' ability to induce apoptosis and arrest the cell cycle highlights their potential as anticancer agents (Ravichandiran et al., 2019).
GABA Receptor Interaction
Computational and vibrational studies on synthesized arylpiperazine-based drugs related to this compound have provided insights into their biochemical properties and potential interactions with the human GABA receptor. This research contributes to the understanding of the molecular mechanisms underlying the pharmacological effects of these compounds (Onawole et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(15-24(22,23)17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRRLANVTVHTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2607861.png)
![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)
![Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate](/img/structure/B2607867.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)


![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)

![2-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2607880.png)
![N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2607882.png)


